molecular formula C12H14N2O2 B12691090 3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 41078-68-6

3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12691090
CAS No.: 41078-68-6
M. Wt: 218.25 g/mol
InChI Key: RCYCYRNOSOZWAZ-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is known for its versatile biological activities and has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of 2-acetylbutyrolactone with appropriate reagents under controlled conditions . Another method includes the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yields and purity. The process may include steps such as crystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfonates. These reactions typically proceed under mild conditions, often in the presence of iodine .

Major Products Formed

The major products formed from these reactions are diversely orchestrated 3-ArS/ArSe derivatives, which exhibit broad functional group tolerance and high yields (up to 95%) .

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

41078-68-6

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2,8-dimethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H14N2O2/c1-8-3-5-14-11(7-8)13-9(2)10(4-6-15)12(14)16/h3,5,7,15H,4,6H2,1-2H3

InChI Key

RCYCYRNOSOZWAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)CCO)C

Origin of Product

United States

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